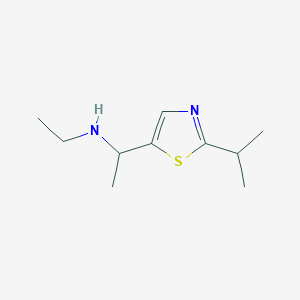
Methyl 2,6-dichloro-4-formylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,6-dichloro-4-formylnicotinate is an organic compound with the molecular formula C8H5Cl2NO3 It is a derivative of nicotinic acid and is characterized by the presence of two chlorine atoms at the 2 and 6 positions, a formyl group at the 4 position, and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dichloro-4-formylnicotinate typically involves the following steps:
Starting Material: The synthesis begins with 6-methyl nicotinate as the starting material.
Bromination: The 6-methyl nicotinate is reacted with bromine in the presence of glacial acetic acid to form 6-tribromomethyl nicotinate.
Debromination: The 6-tribromomethyl nicotinate is then treated with sodium sulfite aqueous solution to remove one bromine atom, resulting in 6-dibromomethyl nicotinate.
Formylation: Finally, the 6-dibromomethyl nicotinate is reacted with morpholine to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 2,6-dichloro-4-formylnicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 6 positions can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Condensation Reactions: The formyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Condensation: Amines or hydrazines in the presence of acid catalysts are typical reagents.
Major Products
Nucleophilic Substitution: Substituted nicotinates with various functional groups.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Condensation: Imines or hydrazones.
科学的研究の応用
Methyl 2,6-dichloro-4-formylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme mechanisms and interactions.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Methyl 2,6-dichloro-4-formylnicotinate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- Methyl 2,6-dichloro-4-methylnicotinate
- Methyl 2,6-dichloropyridine-4-carboxylate
- Methyl 2,6-dichloroisonicotinate
Uniqueness
Methyl 2,6-dichloro-4-formylnicotinate is unique due to the presence of the formyl group at the 4 position, which imparts distinct reactivity and potential biological activity compared to its analogs. This structural feature allows it to participate in specific chemical reactions and interactions that are not possible with other similar compounds.
特性
分子式 |
C8H5Cl2NO3 |
|---|---|
分子量 |
234.03 g/mol |
IUPAC名 |
methyl 2,6-dichloro-4-formylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H5Cl2NO3/c1-14-8(13)6-4(3-12)2-5(9)11-7(6)10/h2-3H,1H3 |
InChIキー |
NXTCSFVYAJRHSB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(N=C(C=C1C=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


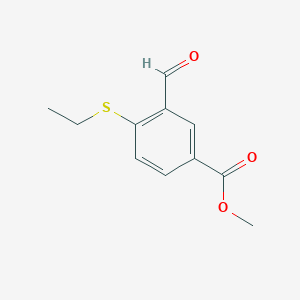






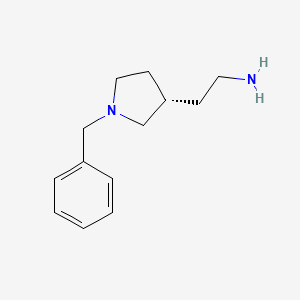
![1-Azabicyclo[3.2.2]nonan-4-amine](/img/structure/B13970625.png)
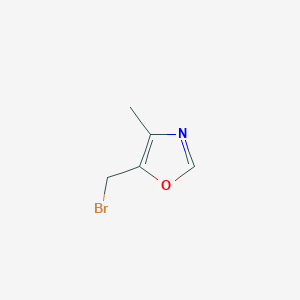
![1-[2-(2-Aminoethoxy)ethyl]-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B13970635.png)
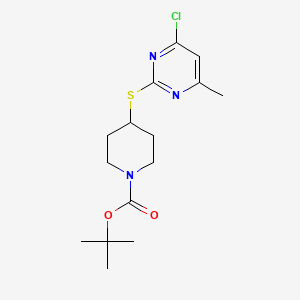
![Naphthalene, 1-[(ethenyloxy)methyl]-](/img/structure/B13970640.png)
